2-(Trifluoromethyl)-1,3-dioxolan-2-amine

Description

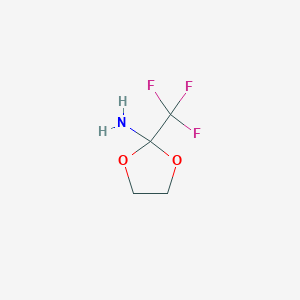

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-dioxolan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-3(6,7)4(8)9-1-2-10-4/h1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBYVSFCHYNWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70247-62-0 | |

| Record name | 2-(trifluoromethyl)-1,3-dioxolan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Mechanistic Elucidation of 2 Trifluoromethyl 1,3 Dioxolan 2 Amine

Amine Group Reactivity

The amine group of 2-(Trifluoromethyl)-1,3-dioxolan-2-amine exhibits a nuanced reactivity profile, shaped by the electronic effects of the trifluoromethyl substituent.

The nucleophilicity of the amino group in α-trifluoromethyl amines is a critical aspect of their chemical character. Generally, the introduction of a trifluoromethyl group at the α-carbon of an amine leads to a decrease in the basicity and nucleophilicity of the nitrogen atom. nih.gov This is attributed to the strong electron-withdrawing inductive effect of the CF3 group, which reduces the electron density on the nitrogen.

Despite this reduced reactivity compared to non-fluorinated analogues, the amino functionality in compounds like this compound retains sufficient nucleophilicity to react with various electrophiles. acs.org The lone pair of electrons on the nitrogen atom can still participate in nucleophilic attack, although reactions may require more forcing conditions or specific activation compared to simpler amines. The reactivity can be modulated by the solvent and the nature of the electrophilic partner.

Studies have been conducted on the reactions of 2-amino-2-(trifluoromethyl)-1,3-dioxolane with a range of electrophilic agents. acs.org These reactions highlight the ability of the amine group to act as a nucleophile, leading to the formation of new N-element bonds. For instance, its reaction with specific electrophiles demonstrates a versatile reactivity pattern, forming various substituted amine derivatives. acs.org

The general scheme for the reaction with an electrophile (E) can be depicted as the nucleophilic attack of the amine on the electrophilic center, often followed by the elimination of a leaving group.

Table 1: Examples of Reactions with Electrophilic Agents (Note: This table is a generalized representation based on the reactivity of α-trifluoromethyl amines and specific data for the target compound is limited.)

| Electrophilic Agent | Product Type | General Reaction Conditions |

|---|---|---|

| Acyl Halides (R-CO-X) | Amides | Base catalyst, aprotic solvent |

| Sulfonyl Halides (R-SO2-X) | Sulfonamides | Base catalyst, aprotic solvent |

| Trifluoromethanesulfenamide | Trifluoromethylsulfanylamines | Requires deprotonation with a strong base (e.g., BuLi). nih.gov |

The formation of amides from this compound, particularly through perfluoroacetylation, is a key transformation. While direct acylation with highly reactive agents like trifluoroacetic anhydride (B1165640) can occur, the synthesis of N-trifluoromethyl amides often presents challenges due to the reduced nucleophilicity of the amine and the potential for side reactions. nih.gov

Several strategies have been developed for the synthesis of N-trifluoromethyl amides from various amine precursors, which can be extrapolated to the target molecule. One common method involves the reaction of an amine with an isothiocyanate in the presence of a fluoride (B91410) source like silver fluoride (AgF), which facilitates the formation of an intermediate that is then acylated. nih.govescholarship.org Another approach involves the photocatalytic generation of a trifluoromethylamidyl radical precursor which can then react with various substrates. nih.gov These methods circumvent the direct use of often unstable N-CF3 amine starting materials for traditional amide bond formation. nih.gov The synthesis of N-trifluoromethyl amides is of significant interest due to the unique properties these functional groups impart to molecules in medicinal chemistry. researchgate.net

Table 2: General Strategies for N-Trifluoromethyl Amide Synthesis

| Strategy | Key Reagents | General Description | Reference |

|---|---|---|---|

| From Isothiocyanates | R-NCS, AgF, Acyl Halide | Desulfurization of the isothiocyanate with AgF followed by acylation of the resulting silver-amine complex. | nih.govescholarship.org |

| From Carbamoyl (B1232498) Fluorides | R-N(CF3)COF, Grignard Reagent (R'MgX) | Nucleophilic attack of the Grignard reagent on the carbamoyl fluoride. | researchgate.net |

| Photocatalytic Amidation | N-(N-CF3 imidoyloxy) pyridinium (B92312) salts, Photocatalyst | Generation of a trifluoromethylamidyl radical for reaction with various radical acceptors. | nih.gov |

Applications in Synthetic Organic Chemistry and Advanced Materials Development

Role as a Key Building Block in Complex Molecule Synthesis

The strategic importance of 2-(Trifluoromethyl)-1,3-dioxolan-2-amine lies in its capacity to introduce the trifluoromethyl group into more elaborate molecular architectures. The trifluoromethyl group is a crucial substituent in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov

Nitrogen-containing heterocycles are privileged scaffolds found in a vast number of biologically active compounds and functional materials. nih.gov The incorporation of a trifluoromethyl group into these scaffolds is a common strategy to modulate their physicochemical and pharmacological properties. researchgate.net this compound acts as a key precursor for creating these valuable structures.

The primary amine functionality allows it to be integrated into various heterocyclic systems through well-established synthetic methods. For example, it can be used to synthesize trifluoromethyl-substituted piperidines, pyrrolidines, and other saturated heterocycles that are important in medicinal chemistry. researchgate.netmdpi.com The synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles has been reported as a method to create important fluorinated building blocks. researchgate.netnih.gov The dioxolane moiety in this compound can be considered a masked carbonyl group, providing a synthetic handle for cyclization reactions that form the heterocyclic ring. This approach is valuable for constructing complex, polyfunctionalized nitrogen-containing molecules where the trifluoromethyl group is precisely positioned to exert its electronic influence. ekb.eg

| Nitrogen-Containing Scaffold | Synthetic Utility | Key Features |

| Trifluoromethyl-Substituted Piperidines | Core structures in pharmaceuticals | Enhanced metabolic stability and bioactivity |

| Trifluoromethyl-Substituted Pyrrolidines | Building blocks for medicinal chemistry | Modified lipophilicity and binding affinity researchgate.net |

| Trifluoromethylated Phenanthrolines | Ligands in coordination chemistry and catalysis | Unique stereodynamic and complexation properties mdpi.com |

| Fluorinated Aziridines and Azetidines | Intermediates for more complex structures | High-value building blocks for drug discovery researchgate.net |

Beyond direct incorporation, this compound is a valuable precursor for generating other trifluoromethylated intermediates. The dioxolane ring, which is a cyclic ketal, can be hydrolyzed under acidic conditions to reveal a trifluoromethyl ketone functionality. This reactive intermediate can then participate in a wide range of subsequent transformations.

This strategy allows chemists to access molecules that might be difficult to synthesize directly. For instance, the unmasked trifluoromethyl ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to build molecular complexity. This versatility makes the parent compound a stable and convenient source of the highly reactive trifluoromethyl carbonyl group, facilitating the synthesis of complex trifluoromethylated aliphatic amines and their derivatives. researchgate.net The development of straightforward synthetic routes to related compounds, such as 2-methyl-3-trifluoromethyl-aniline, from simpler starting materials underscores the importance of such fluorinated precursors in synthetic campaigns. dcu.ie

Utilization as a Reagent in Organic Transformations

The reactivity of the amine group, modulated by the adjacent trifluoromethyl substituent, allows this compound to be used as a specialized reagent in several classes of organic reactions.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.combeilstein-journals.org Primary amines are fundamental components in many well-known MCRs, including the Strecker synthesis of α-amino acids and the Ugi reaction for preparing α-acylamino amides. nih.gov

This compound is a suitable candidate for such reactions. Its primary amine can react with an aldehyde or ketone to form an imine intermediate, which is then intercepted by the other components in the MCR. nih.gov The presence of the trifluoromethyl group would result in the direct synthesis of complex products containing this valuable moiety, accelerating the discovery of new chemical entities, particularly in medicinal chemistry. beilstein-journals.orgnih.gov The electronic properties of the resulting products would be significantly influenced by the strongly electron-withdrawing nature of the trifluoromethyl group.

The amine group in this compound possesses a lone pair of electrons, making it inherently nucleophilic. byjus.com However, the nucleophilicity is significantly attenuated by the powerful electron-withdrawing effect of the adjacent trifluoromethyl group. masterorganicchemistry.com This modulation of reactivity is a key feature of the compound.

In nucleophilic substitution reactions , the reduced nucleophilicity means that it will react more slowly with alkyl halides compared to non-fluorinated analogues like 2-methyl-1,3-dioxolan-2-amine. libretexts.org This property can be exploited for selective reactions in molecules with multiple amine groups. While its direct nucleophilic power is diminished, it can still participate in substitutions, particularly with highly reactive electrophiles. masterorganicchemistry.com

Conversely, in electrophilic substitution reactions , particularly on aromatic rings where an amino group is attached, the trifluoromethyl group's influence is also significant. The -NH2 group is typically a powerful activating, ortho-para directing group in electrophilic aromatic substitution. byjus.com If this compound were part of an aromatic system, the trifluoromethyl group would reduce the activating effect of the nitrogen, thereby moderating the ring's reactivity towards electrophiles. This allows for more controlled substitutions and can prevent over-reaction, a common problem with highly activated aromatic amines. byjus.com

Contribution to Fluorinated Materials and Polymers (as a monomer or modifying agent)

The incorporation of fluorine into polymers leads to materials with exceptional properties, including high thermal stability, chemical inertness, low flammability, and low dielectric constants. pageplace.denasa.gov These characteristics make fluoropolymers indispensable in high-performance applications across the aerospace, electronics, and chemical industries. pageplace.de

This compound, or derivatives thereof, can be utilized in the synthesis of such advanced materials. The dioxolane ring is a known structural motif in fluorinated monomers. For example, perfluorinated dioxolanes have been polymerized to create amorphous fluoropolymers with excellent optical transparency and low refractive indices. keio.ac.jp A patent describes the production of fluorinated 1,3-dioxolane (B20135) compounds and their subsequent polymerization to create materials for optical and electrical applications. google.com

The amine functionality of this compound provides a reactive site for polymerization, allowing it to be incorporated as a monomer into polymers like polyamides or polyimides. This would directly embed the trifluoromethyl-dioxolane structure into the polymer backbone, imparting the desirable properties associated with fluorination. Alternatively, it could be used as a modifying agent, grafted onto existing polymer chains to alter their surface properties or enhance their performance characteristics.

| Property Enhancement in Polymers | Contribution of Trifluoromethyl Group |

| Thermal Stability | The high strength of the C-F bond increases resistance to thermal degradation. |

| Chemical Resistance | Fluorinated segments create a non-reactive surface, protecting against solvents and corrosive chemicals. pageplace.de |

| Low Dielectric Constant | The low polarizability of the C-F bond is beneficial for microelectronics applications. nasa.gov |

| Hydrophobicity | Fluorinated surfaces exhibit low surface energy, leading to water and oil repellency. |

Integration into Fluorinated Ether-Based Systems

The synthesis of fluorinated ethers is of significant interest due to their unique properties, including high thermal and chemical stability, and their applications in areas such as lubricants, heat-transfer fluids, and dielectrics. The amine functionality in this compound serves as a handle for its incorporation into larger molecular frameworks, including ether-based systems.

One plausible synthetic route for integration involves the reaction of the amine with electrophilic reagents to form more complex structures that can then be incorporated into polyether chains. For instance, the amine could undergo reactions with agents like tosyl chloride to form a sulfonamide, which could then be used in subsequent nucleophilic substitution reactions.

Classic methodologies for the synthesis of trifluoromethyl ethers often involve the pre-activation of hydroxyl groups, followed by fluorination. chemrevlett.com However, the presence of the amine group in this compound allows for alternative synthetic strategies. For example, it could potentially be converted into a hydroxyl group via diazotization, followed by reaction with a suitable etherification agent. More direct approaches could involve metal-catalyzed O-trifluoromethylation of a corresponding alcohol precursor to the amine. chemrevlett.com

The table below outlines a hypothetical reaction scheme for the integration of the this compound moiety into a fluorinated ether system.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Ethylene (B1197577) oxide | Base catalyst | N-(2-hydroxyethyl)-2-(trifluoromethyl)-1,3-dioxolan-2-amine |

| 2 | N-(2-hydroxyethyl)-2-(trifluoromethyl)-1,3-dioxolan-2-amine | Perfluorinated alkyl halide | Williamson ether synthesis conditions | Fluorinated ether derivative |

This table is based on established organic synthesis principles and illustrates a potential pathway for the utilization of this compound in the creation of novel fluorinated ethers.

Influence of Trifluoromethylated Dioxolane Moieties on Material Properties (e.g., hydrophobicity, stability)

The incorporation of trifluoromethylated dioxolane moieties into polymers and other materials is expected to significantly influence their physical and chemical properties. The trifluoromethyl group is well-known for its ability to impart unique characteristics to materials.

Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. The trifluoromethyl group can enhance the metabolic stability of molecules. riken.jp Polymers and materials containing the trifluoromethylated dioxolane unit are expected to exhibit improved resistance to thermal degradation and chemical attack. The dioxolane ring itself is a stable cyclic acetal (B89532), and the presence of the electron-withdrawing trifluoromethyl group further enhances its stability. Research on the polymerization of 1,3-dioxolane has led to the development of chemically recyclable polymers with excellent physical properties. escholarship.org The introduction of trifluoromethyl groups is likely to further enhance these properties.

The following table summarizes the expected influence of the trifluoromethylated dioxolane moiety on key material properties.

| Property | Expected Influence | Rationale | Potential Applications |

| Hydrophobicity | Increased | Low surface energy of CF3 groups | Water-repellent coatings, hydrophobic textiles |

| Thermal Stability | Increased | High bond energy of C-F bonds | High-performance polymers, thermally stable lubricants |

| Chemical Resistance | Increased | Inertness of C-F bonds to chemical attack | Chemically resistant seals and gaskets |

| Dielectric Constant | Decreased | Low polarizability of C-F bonds | Insulating materials for electronics |

Exploration of Biological Activity from a Chemical Synthesis Perspective (e.g., lead compound synthesis, structure-activity relationship studies)

The trifluoromethyl group is a prevalent motif in many pharmaceuticals and agrochemicals due to its ability to modulate a molecule's biological activity. mdpi.com The α-trifluoromethylamino group, in particular, has been incorporated into several biologically active compounds. nih.gov The structure of this compound, which can be considered a protected form of a trifluoromethylated amino alcohol, makes it an intriguing starting point for the synthesis of potential lead compounds in drug discovery.

Synthesis of Derivatives for Biological Evaluation

The primary amine group of this compound provides a versatile handle for the synthesis of a diverse library of derivatives for biological screening. Standard organic transformations can be employed to modify this functional group, allowing for the exploration of structure-activity relationships (SAR).

Key synthetic transformations could include:

Acylation: Reaction with various acyl chlorides or anhydrides to form a range of amides.

Alkylation: Introduction of different alkyl or aryl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions would allow for the systematic variation of substituents attached to the amine nitrogen, enabling a thorough investigation of how these changes impact biological activity. The synthesis of α-trifluoromethyl amines is a well-established field, and many of these methods can be adapted for the derivatization of this compound. enamine.net

The following table presents a selection of potential derivatives of this compound that could be synthesized for biological evaluation.

| Derivative Type | General Structure | R Group Examples | Potential Biological Targets |

| Amide | Aryl, Heteroaryl, Alkyl | Proteases, Kinases | |

| N-Alkyl Amine | Benzyl, Substituted Phenyl | GPCRs, Ion Channels | |

| Sulfonamide | Aryl, Alkyl | Carbonic Anhydrase, various enzymes |

Rational Design of Fluorinated Motifs in Chemical Biology

The rational design of drugs often involves the strategic incorporation of fluorine or fluorinated groups to enhance a molecule's pharmacokinetic and pharmacodynamic properties. hovione.com The trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. mdpi.comwechemglobal.com

The this compound scaffold can be utilized in a rational drug design approach in several ways:

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, potentially leading to improved biological activity or a more favorable side-effect profile. nih.gov

Metabolic Blocking: The robust C-F bonds in the trifluoromethyl group can block sites of metabolism, increasing the in vivo half-life of a drug candidate.

Conformational Control: The steric bulk and electronic properties of the trifluoromethyl group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic interactions or dipole-dipole interactions, thereby increasing binding affinity.

The α-trifluoromethyl amine motif is known to act as a bioisostere for an amide, which could be a valuable strategy in peptidomimetic design. nih.gov The synthesis and study of derivatives of this compound would provide valuable data for understanding the structure-activity relationships of this unique fluorinated scaffold and its potential applications in chemical biology and drug discovery.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of the atomic connectivity and electronic environment within 2-(Trifluoromethyl)-1,3-dioxolan-2-amine.

Proton (¹H) NMR spectroscopy is used to identify the number and environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show two main signals corresponding to the protons of the dioxolane ring and the amine group.

Dioxolane Ring Protons (-O-CH₂-CH₂-O-): The four protons on the ethylene (B1197577) glycol backbone of the dioxolane ring are chemically equivalent in a symmetrical environment. They are expected to produce a single signal, likely a singlet or a narrow multiplet, in the chemical shift range of approximately 3.8-4.2 ppm. This region is characteristic of protons on carbons attached to two oxygen atoms. rsc.orgrsc.org

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is generally found in the range of 1.5-3.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with solvent protons. docbrown.info

Table 1: Expected ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| -O-CH ₂-CH ₂-O- | 3.8 - 4.2 | Singlet (s) or Multiplet (m) | 4H |

| -NH ₂ | 1.5 - 3.5 | Broad Singlet (br s) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, three distinct carbon signals are anticipated.

Dioxolane Ring Carbons (-O-CH₂-CH₂-O-): The two methylene (B1212753) carbons of the dioxolane ring are equivalent and would give rise to a single peak, typically in the range of 65-75 ppm. rsc.orglibretexts.org

Quaternary Carbon (C-2): The carbon atom at the 2-position is bonded to the trifluoromethyl group, the amine group, and two oxygen atoms. This highly substituted, electron-deficient carbon would appear significantly downfield, estimated to be in the 90-110 ppm range. Due to coupling with the three fluorine atoms, this signal would be split into a quartet. rsc.org

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group itself would also be observed. Its chemical shift is expected in the range of 120-130 ppm, and it will characteristically appear as a quartet due to the strong one-bond coupling to the three attached fluorine atoms (¹JC-F). rsc.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F-coupling) |

| -O-C H₂-C H₂-O- | 65 - 75 | Singlet |

| C (CF₃)(NH₂) | 90 - 110 | Quartet (q) |

| -C F₃ | 120 - 130 | Quartet (q) |

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov

For this compound, the ¹⁹F NMR spectrum would be straightforward and highly informative. It is expected to show a single, sharp singlet. huji.ac.il

Signal: A single resonance is expected because all three fluorine atoms of the trifluoromethyl group are chemically equivalent.

Chemical Shift: The chemical shift for a CF₃ group attached to a quaternary carbon is typically observed in the range of -75 to -85 ppm relative to a standard like CFCl₃. ucsb.edu The absence of coupling confirms that there are no other fluorine atoms in the vicinity. The precise chemical shift is sensitive to the electronic environment, making it a valuable tool for confirming the structure. nih.gov

While less common than ¹H or ¹³C NMR, Nitrogen-15 (¹⁵N) NMR could be employed for a more comprehensive structural analysis. Due to the low natural abundance of ¹⁵N and its lower gyromagnetic ratio, this technique is less sensitive. However, it provides direct information about the chemical environment of the nitrogen atom in the amine group. The chemical shift of the nitrogen in the primary amine would confirm its presence and provide insight into its electronic state. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule from its exact mass.

For this compound (C₄H₆F₃NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass (157.0351 g/mol ).

Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Expected fragmentation pathways could include:

Loss of the amine radical (•NH₂) to give a cation at m/z 141.

Loss of the trifluoromethyl radical (•CF₃) to give a cation at m/z 88.

Cleavage of the dioxolane ring, a common fragmentation pattern for such heterocycles. nist.gov

Table 3: Expected HRMS and Key Fragments for C₄H₆F₃NO₂

| Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₄H₆F₃NO₂ | 157.0351 |

| [M - NH₂]⁺ | C₄H₄F₃O₂ | 141.0163 |

| [M - CF₃]⁺ | C₃H₆NO₂ | 88.0399 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unambiguously confirm its molecular structure. weizmann.ac.il Key structural features that would be determined include:

Connectivity: Absolute confirmation of the atomic connections.

Bond Parameters: Precise measurements of C-F, C-N, C-O, and C-C bond lengths and angles. The F-C-F bond angles within the trifluoromethyl group would also be determined. nih.govmdpi.com

Conformation: The conformation of the five-membered dioxolane ring, which typically adopts an "envelope" or "twist" conformation to minimize steric strain.

Intermolecular Interactions: The analysis would also reveal how the molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding involving the amine group.

While a crystal structure for the target compound is not available, this technique remains the gold standard for unequivocal structure determination in organofluorine chemistry. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

For this compound, IR and Raman spectroscopy are instrumental in confirming the presence of the critical trifluoromethyl (CF₃), primary amine (NH₂), and 1,3-dioxolane (B20135) ring systems. The complementary nature of these two techniques is particularly advantageous; IR spectroscopy is most sensitive to vibrations that induce a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability.

Detailed Research Findings

Trifluoromethyl (CF₃) Group Vibrations: The trifluoromethyl group is a strong electron-withdrawing moiety, and its characteristic vibrations are typically observed as intense bands in the IR spectrum due to the high polarity of the C-F bonds. The symmetric and antisymmetric stretching vibrations of the CF₃ group are expected in the 1300–1100 cm⁻¹ region. bjp-bg.com Specifically, the antisymmetric stretching modes (νₐₛ CF₃) often appear as very strong absorptions, while the symmetric stretching mode (νₛ CF₃) is typically weaker in the IR spectrum but may be more prominent in the Raman spectrum. bjp-bg.com Deformation modes, including scissoring and rocking vibrations, occur at lower frequencies, generally in the 700–500 cm⁻¹ range. bjp-bg.com

Amine (NH₂) Group Vibrations: The primary amine group gives rise to several distinct vibrational modes. The N-H stretching vibrations are found in the 3500–3300 cm⁻¹ region. pressbooks.publibretexts.org Typically, primary amines (R-NH₂) exhibit two bands in this area: one corresponding to the asymmetric stretching mode (νₐₛ NH₂) and another at a slightly lower wavenumber for the symmetric stretching mode (νₛ NH₂). libretexts.org These N-H stretching bands are generally sharper and less intense than the broad O-H bands of alcohols. pressbooks.publibretexts.org Additionally, the NH₂ scissoring (bending) vibration is expected to produce a medium to strong absorption in the 1650–1580 cm⁻¹ range.

1,3-Dioxolane Ring Vibrations: The 1,3-dioxolane ring structure is characterized by various C-H and C-O stretching and bending vibrations. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are anticipated in the 3000–2850 cm⁻¹ region, which is typical for alkanes. libretexts.orglibretexts.org The most characteristic vibrations for the dioxolane ring are the C-O-C stretching modes. Asymmetric and symmetric C-O-C stretching vibrations give rise to strong bands typically found in the 1200–1000 cm⁻¹ fingerprint region. The O-C-O stretching mode of the 1,3-dioxolane ring has been observed around 960 cm⁻¹. researchgate.net The spectrum is further complicated by various ring deformation, twisting, and rocking modes at lower frequencies.

The following data tables summarize the expected vibrational frequencies for the key functional groups of this compound.

Table 1: Characteristic Vibrational Frequencies for Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (N-H) | Asymmetric Stretch | 3500 - 3400 | IR, Raman |

| Symmetric Stretch | 3400 - 3300 | IR, Raman | |

| Scissoring (Bend) | 1650 - 1580 | IR | |

| Methylene (C-H) | Asymmetric/Symmetric Stretch | 3000 - 2850 | IR, Raman |

| Scissoring (Bend) | 1470 - 1450 | IR | |

| Trifluoromethyl (C-F) | Asymmetric Stretch | 1290 - 1200 | IR |

| Symmetric Stretch | 1226 - 1100 | IR, Raman | |

| Deformation Modes | 700 - 500 | IR | |

| Dioxolane Ring (C-O) | Asymmetric C-O-C Stretch | 1200 - 1100 | IR |

| Symmetric C-O-C Stretch | 1100 - 1000 | IR | |

| O-C-O Stretch | ~960 | IR, Raman |

Conformational Analysis

Vibrational spectroscopy is a sensitive tool for probing the conformational isomers of cyclic molecules like the 1,3-dioxolane ring. The five-membered dioxolane ring is not planar and typically adopts a "bent" or "envelope" conformation. researchgate.netirb.hr The specific vibrational frequencies and the appearance of certain bands can be correlated with the conformational state of the ring.

Studies on 1,3-dioxolane have shown that even minor changes in dihedral angles within the ring can lead to noticeable shifts (over 10 cm⁻¹) in ring deformation and O-C-O bending modes. researchgate.netirb.hr This sensitivity allows for the analysis of conformational equilibria. For this compound, the orientation of the trifluoromethyl and amine groups (axial vs. equatorial) relative to the dioxolane ring would likely influence the vibrational spectra. By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to assign observed bands to specific conformers and estimate their relative populations. For instance, the splitting of certain bands in the crystalline state compared to the liquid phase can indicate the presence of a single, locked conformation in the solid state. irb.hr Therefore, temperature-dependent spectroscopic studies could provide valuable information on the thermodynamics of the conformational isomerizations of this molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the molecular and electronic structure of novel compounds. DFT has been employed to investigate the properties of molecules containing trifluoromethyl and amine functional groups, providing a theoretical framework for understanding 2-(Trifluoromethyl)-1,3-dioxolan-2-amine.

Detailed theoretical studies using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been performed to calculate the electronic properties of related compounds. biointerfaceresearch.com These calculations are crucial for determining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com For a related trifluoromethyl compound, the HOMO-LUMO energy gap (Eg) was calculated to be 7.038 eV in the gaseous phase using Time-Dependent DFT (TD-DFT), which suggests significant stability. biointerfaceresearch.com

Analyses of similar trifluoromethyl-containing heterocyclic compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), also utilize DFT (B3LYP and M06-2X functionals) to investigate structural features and properties. nih.gov Such studies often involve Natural Bond Orbital (NBO) analysis to understand hyperconjugative interactions, charge delocalization, and the strength of intermolecular forces like hydrogen bonding. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps are also calculated to identify regions of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The table below presents a selection of molecular properties calculated for a related trifluoromethyl compound using the B3LYP/6-311G(d, p) method, illustrating the type of data generated through these computational approaches. biointerfaceresearch.com

Table 1: Calculated Electronic Properties

| Property | Value |

|---|---|

| EHOMO (eV) | -8.549 |

| ELUMO (eV) | -1.511 |

| Energy Gap (η) (eV) | 3.579 |

| Ionization Potential (I) (eV) | 8.549 |

| Electron Affinity (A) (eV) | 1.511 |

| Chemical Potential (μ) (eV) | -5.03 |

| Global Electrophilicity Index (ω) (eV) | 3.535 |

| Softness (ζ) (eV-1) | 0.279 |

Data derived from calculations on a related trifluoromethyl compound. biointerfaceresearch.com

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential reaction pathways for the synthesis and transformation of chemical compounds. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. While specific studies modeling the reaction pathways for this compound were not found, research on the formation of related 1,3-dioxolane (B20135) structures provides valuable insights.

For instance, the stereoselective synthesis of substituted 1,3-dioxolanes has been shown to proceed through a three-component assembly involving an alkene, a carboxylic acid, and a nucleophile. mdpi.com The proposed reaction pathway involves the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene. mdpi.com The stereochemical outcome of the reaction is determined by the subsequent trapping of this cation. mdpi.com Similarly, the synthesis of trifluoromethylated (1,3-dioxolan-4-ylidene)methylphosphonates has been achieved through a base-catalyzed nucleophilic addition followed by an intramolecular O-Michael addition, demonstrating a plausible route to forming the dioxolane ring in the presence of a trifluoromethyl group. researchgate.net

Automated methods that combine molecular dynamics (MD) simulations with network analysis can be used to map complex surface reaction networks, identify key elementary reactions, and calculate activation energies for various steps. nih.gov Such an approach could be theoretically applied to understand the synthesis or decomposition of this compound, predicting the most favorable pathways and identifying kinetically hindered steps. nih.gov

Conformational Analysis and Stereochemical Prediction

Computational methods, often combined with experimental techniques like NMR spectroscopy and X-ray crystallography, are used to predict the most stable conformations. mdpi.comnii.ac.jp For example, conformational analysis of peptides containing α-trifluoromethylalanine has revealed that the trifluoromethyl group can induce stable secondary structures, such as 310-helices. nii.ac.jp Studies on other fluorinated alkanes show that the 1,3-difluoro motif strongly influences the alkane chain conformation, an effect that depends on the polarity of the medium. soton.ac.uk

For the 1,3-dioxolane ring system, stereoselective formation can be predicted and confirmed. In the synthesis of substituted styrenes, the trans-configuration of the major dioxolane product was confirmed by 1H-NMR NOESY experiments, which can be explained by steric hindrance during the addition of a nucleophile to the dioxolane cation intermediate. mdpi.com Similarly, the stereoselective addition of reagents to ketones to form trifluoromethylated amino alcohols has been achieved, with the resulting configuration confirmed by X-ray diffraction analysis. mdpi.com These methodologies could be directly applied to predict and verify the stereochemistry and preferred conformation of this compound.

Structure-Property Relationship Studies through Computational Methods

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For this compound, computational methods can predict how the unique combination of the trifluoromethyl group, the amine, and the dioxolane ring translates into specific chemical and physical characteristics.

The presence of the electron-withdrawing trifluoromethyl group is known to significantly impact a molecule's properties. Studies on N-trifluoromethyl azoles have shown that, compared to their N-methyl analogs, they exhibit higher lipophilicity, increased metabolic stability, and greater Caco-2 permeability. nih.gov These properties are critical in medicinal chemistry and demonstrate a direct link between the CF3 group and bioavailability parameters. nih.gov

Computational studies on other trifluoromethylated compounds have established further relationships. For a Schiff base derived from trifluoromethyl amine, DFT calculations revealed a narrow HOMO-LUMO band gap, which was correlated with a higher nonlinear optical (NLO) response. nih.govresearchgate.net In another study, the high polarizability calculated for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole was suggested to be a potential reason for its enhanced bioactivity. nih.gov These examples highlight how computational methods can be used to screen for desirable properties by analyzing calculated electronic and structural parameters.

Table 2: Computationally Derived Structure-Property Relationships in Related Compounds

| Structural Feature / Calculated Parameter | Predicted Property / Effect | Reference Compound |

|---|---|---|

| N-Trifluoromethyl group | Increased lipophilicity and metabolic stability | N-Trifluoromethyl azoles nih.gov |

| Narrow HOMO-LUMO band gap | Higher nonlinear optical (NLO) response | Schiff base from trifluoromethyl amine nih.govresearchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for fluorinated amines and related heterocyclic compounds often rely on multi-step procedures or harsh reagents. acs.org Future research should prioritize the development of novel, efficient, and environmentally benign synthetic strategies for 2-(Trifluoromethyl)-1,3-dioxolan-2-amine.

One promising direction is the exploration of one-pot synthesis protocols. Such methods, which combine multiple reaction steps into a single operation, can significantly improve efficiency by reducing waste and purification efforts. nih.govrsc.org For instance, domino reactions that sequentially form the dioxolane ring and introduce the trifluoromethyl-amine moiety could streamline the synthesis process. organic-chemistry.org Investigating the use of readily available and benign starting materials, such as carbon dioxide (CO2) or carbon disulfide (CS2) as C1 sources, represents another sustainable approach. nih.gov Furthermore, adapting modern trifluoromethylation techniques, which utilize economical feedstocks like fluoroform (HCF3), could provide a cost-effective route to the target compound. beilstein-journals.org

Investigation of Advanced Catalytic Systems for Enantioselective Transformations

The presence of a stereocenter at the C2 position of the dioxolane ring means that this compound can exist as a pair of enantiomers. As the biological activity and material properties of chiral molecules are often enantiomer-dependent, the development of catalytic enantioselective synthetic methods is of paramount importance. nih.govresearchgate.net

Future research should focus on a variety of advanced catalytic systems. Transition-metal catalysis, employing metals like rhodium or palladium with chiral phosphine ligands, has proven effective for related α-CF3 amines and warrants investigation. nih.gov Organocatalysis, particularly using chiral phosphoric acids or cinchona alkaloids, presents another powerful strategy for achieving high enantioselectivity in the synthesis of trifluoromethylated amines. nih.govnih.gov Biocatalysis, utilizing engineered enzymes such as cytochrome c variants, offers a highly selective and sustainable alternative for producing enantioenriched α-trifluoromethyl amines and could be adapted for this specific target. acs.orgharvard.edu

| Catalyst Type | Specific Catalyst Example | Key Transformation | Potential Advantages |

|---|---|---|---|

| Transition-Metal Catalyst | Rhodium-WingPhos Complex | Coupling of arylboroxines with trifluoromethyl ketimines nih.gov | High conversion, tolerance of unprotected N-H imines. nih.gov |

| Organocatalyst | Chiral Phosphoric Acids (e.g., BINOL-derived) | Friedel-Crafts type reactions with trifluoromethyl imines nih.gov | High enantioselectivity for aryl ketones. nih.gov |

| Biocatalyst | Engineered Cytochrome c Variants | Asymmetric N-H carbene insertion acs.orgharvard.edu | High yield and enantiomeric ratio, sustainable. acs.orgharvard.edu |

| Organocatalyst | Cinchona Alkaloid Derivatives | Enantioselective isomerization of trifluoromethyl imines nih.gov | Effective for a broad range of aromatic and aliphatic amines. nih.gov |

Deeper Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new ones. The interplay between the trifluoromethyl group, the amine, and the dioxolane ring likely leads to complex reaction pathways.

Future work should employ a combination of experimental and computational methods to elucidate these mechanisms. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable empirical data. For instance, mechanistic studies on related reactions have identified radical processes and short-lived ion pair intermediates as key steps. rsc.org Computational studies, particularly using Density Functional Theory (DFT), can model reaction pathways, calculate transition state energies, and predict regioselectivity and stereoselectivity, offering insights that are difficult to obtain through experiments alone. rsc.orgresearchgate.net Understanding these details is essential for controlling reaction outcomes and improving yields and selectivity.

Expansion of Applications in Underexplored Fields (e.g., specialized fluorinated materials)

While the primary applications of similar fluorinated amines are often in pharmaceuticals and agrochemicals, the unique structure of this compound suggests potential in materials science. nih.govnih.gov Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov

An important avenue for future research is the incorporation of this compound as a monomer or functional additive in the synthesis of specialized polymers. The presence of the CF3 group can enhance hydrophobicity and thermal stability, while the dioxolane ring can influence polymer chain flexibility and degradation characteristics. acs.orgmdpi.com Potential applications for such novel fluorinated materials could include advanced coatings, specialized membranes, or unique optical and electrical materials. google.com The development of ultra-high-molecular-weight polymers from dioxolane-based structures is another area that could lead to materials with enhanced mechanical performance. escholarship.org

Synergistic Approaches Integrating Synthesis, Advanced Characterization, and Computational Studies

The most rapid and impactful advances in understanding and utilizing this compound will come from synergistic approaches that tightly integrate different scientific disciplines. A feedback loop between synthetic chemistry, advanced analytical techniques, and computational modeling will be essential.

Future projects should be designed around this synergy. For example, computational studies (DFT, etc.) could be used to screen potential catalysts and reaction conditions before any experimental work is undertaken, saving time and resources. nih.govresearchgate.net As novel synthetic routes are developed, advanced characterization techniques, such as single-crystal X-ray diffraction and advanced NMR spectroscopy, will be vital for confirming molecular structures and stereochemistry. nih.govmdpi.com The data from these characterization methods can then be used to refine and validate the computational models, leading to more accurate predictions and a deeper fundamental understanding of the compound's behavior. This integrated approach will accelerate the discovery of efficient syntheses and novel applications for this promising molecule.

| Discipline | Technique/Method | Contribution to Research |

|---|---|---|

| Synthesis | Novel route development (e.g., one-pot, biocatalysis) | Provides access to the target molecule and its derivatives. nih.govharvard.edu |

| Characterization | X-ray Diffraction, Advanced NMR, Hirshfeld Surface Analysis | Confirms molecular structure, stereochemistry, and intermolecular interactions. nih.govmdpi.com |

| Computational Studies | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) | Predicts reaction mechanisms, analyzes electronic properties, and guides catalyst design. researchgate.netnih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Trifluoromethyl)-1,3-dioxolan-2-amine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination reactions. For example, derivatives of trifluoromethyl-containing amines are synthesized via nucleophilic displacement of halides or sulfonates using ammonia or protected amines under anhydrous conditions. Key factors include:

- Temperature control : Reactions often proceed at low temperatures (0–5°C) to minimize side reactions.

- Inert atmosphere : Use of nitrogen/argon to prevent hydrolysis or oxidation of sensitive intermediates .

- Catalysts : Lewis acids like BF₃·Et₂O may enhance fluorination efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the amine .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates.

- Storage : Store under inert gas at 2–8°C to prevent degradation .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for disposal of fluorinated amines, as improper handling may lead to environmental persistence .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include:

- Unreacted starting materials : Detectable via TLC or HPLC. Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of ammonia).

- Fluorinated byproducts : Use high-purity fluorinating agents (e.g., Selectfluor®) and monitor reaction progress with LCMS (e.g., m/z 201 [M+H]+ for the target compound) .

- Hydrolysis products : Avoid moisture by using molecular sieves or anhydrous solvents .

Advanced Research Questions

Q. How can researchers optimize LCMS/HPLC conditions for accurate quantification of this compound and its derivatives?

- Methodological Answer :

- LCMS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Ionization: ESI+ mode. Expected [M+H]+: ~201.15 (C₈H₆F₃N₃). Adjust cone voltage to minimize fragmentation .

- HPLC : Retention time optimization (e.g., 1.01–1.23 minutes under SQD-FA05 conditions). Validate with spiked standards to confirm recovery rates >95% .

Q. How can contradictions in spectroscopic data (e.g., NMR, X-ray) between synthesis batches be resolved?

- Methodological Answer :

- Multi-technique validation : Combine ¹H/¹³C/¹⁹F NMR (δ 120–125 ppm for CF₃ groups) with X-ray crystallography to confirm stereochemistry. For ambiguous peaks, use DEPT-135 or HSQC to assign quaternary carbons .

- Batch comparison : Statistical analysis (e.g., PCA) of LCMS profiles to identify outlier batches. Re-crystallize from hexane/EtOAc to isolate enantiopure forms if racemization occurs .

Q. What is the role of this compound in designing bioactive molecules, and how do structural modifications impact activity?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity. Applications include:

- Pharmaceutical intermediates : Used in carboxamide derivatives (e.g., EP4374877A2) as kinase inhibitors. Introduce substituents (e.g., pyridinyl or pyrimidinyl groups) to modulate target binding .

- Biomolecular interactions : Fluorine’s electronegativity influences hydrogen bonding. Docking studies (AutoDock Vina) can predict binding affinities when paired with crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.